molecular formula C8H12O4 B12953124 Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate

Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate

Cat. No.: B12953124
M. Wt: 172.18 g/mol
InChI Key: UWYCEOHZDOYNHX-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Rel-ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
  • Rel-ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate
  • Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate

Uniqueness

Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate is unique due to its acetoxy functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl (1R,2R)-2-acetyloxycyclopropane-1-carboxylate

InChI

InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1

InChI Key

UWYCEOHZDOYNHX-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1OC(=O)C

Canonical SMILES

CCOC(=O)C1CC1OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.